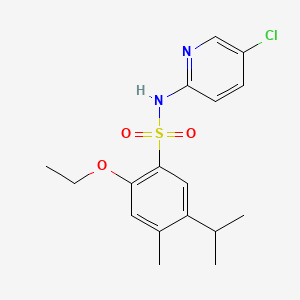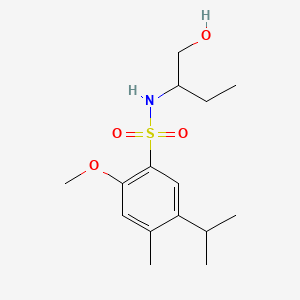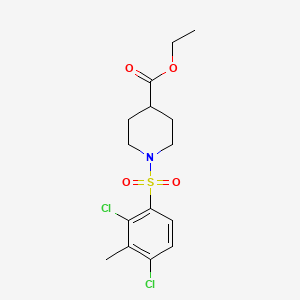amine CAS No. 1246822-32-1](/img/structure/B603101.png)
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](2-hydroxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4,5-dichlorophenyl)sulfonylamine is a synthetic organic compound that features a sulfonamide group attached to a phenyl ring substituted with bromine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,5-dichlorophenyl)sulfonylamine typically involves the sulfonylation of a suitable amine precursor with a sulfonyl chloride derivative. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of the amine on the sulfonyl chloride. Common bases used include triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4,5-dichlorophenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Bromo-4,5-dichlorophenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4,5-dichlorophenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine substituents may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-4,5-dibromophenyl)sulfonylamine
- (2-Fluoro-4,5-dichlorophenyl)sulfonylamine
- (2-Bromo-4,5-difluorophenyl)sulfonylamine
Uniqueness
(2-Bromo-4,5-dichlorophenyl)sulfonylamine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
1246822-32-1 |
|---|---|
Fórmula molecular |
C9H10BrCl2NO3S |
Peso molecular |
363.05g/mol |
Nombre IUPAC |
2-bromo-4,5-dichloro-N-(2-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10BrCl2NO3S/c1-5(14)4-13-17(15,16)9-3-8(12)7(11)2-6(9)10/h2-3,5,13-14H,4H2,1H3 |
Clave InChI |
DAVSGNBRAYFWCI-UHFFFAOYSA-N |
SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B603018.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B603020.png)

![1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603023.png)

![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B603027.png)

![5-ethoxy-N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B603032.png)

![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B603035.png)
amine](/img/structure/B603039.png)
amine](/img/structure/B603040.png)
amine](/img/structure/B603041.png)
